molecular formula HNaO B052538 Sodium deuteroxide CAS No. 14014-06-3

Sodium deuteroxide

Cat. No.: B052538
CAS No.: 14014-06-3
M. Wt: 41.003 g/mol
InChI Key: HEMHJVSKTPXQMS-DYCDLGHISA-M
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Description

Sodium deuteroxide (NaOD), typically supplied as a solution in deuterium oxide (D2O), is a fundamental deuterated reagent essential in advanced chemical and biochemical research. Its primary application is in nuclear magnetic resonance (NMR) spectroscopy, where it serves as a base for titrating compounds to facilitate the exchange of labile protons for deuterons. This exchange simplifies NMR spectra by suppressing proton signals, thereby reducing complexity and enabling clearer structural elucidation and analysis of molecular dynamics. The mechanism involves the deuteroxide ion (OD-) acting as a strong base, deprotonating acidic hydrogens (e.g., in alcohols, carboxylic acids, or amides) to form deuterated species and water (HOD).

Properties

InChI

InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMHJVSKTPXQMS-DYCDLGHISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930715
Record name Sodium deuteroxide
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Molecular Weight

41.003 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

39-42% Solution in deuterium oxide: Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Sodium deuteroxide
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CAS No.

14014-06-3
Record name Sodium hydroxide-d
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Record name Sodium deuteroxide
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Record name Sodium deuteroxide
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Preparation Methods

Critical Process Parameters

Successful metathesis requires stringent control over:

  • Deuterium gas purity : ≥99.99% to prevent isotopic dilution.

  • Molar ratios : A 3:1 excess of deuterium donors (e.g., D₂O) relative to sodium precursors ensures complete conversion.

  • Post-reaction extraction : Organic amines (e.g., triethylamine) selectively extract NaOD from crude mixtures, achieving impurity levels <0.5%.

Isotopic Exchange in Sodium Hydroxide Solutions

Partial deuteration of NaOH presents a cost-effective alternative for applications tolerating lower isotopic purity. Equilibrium-controlled exchange between NaOH and D₂O follows:

NaOH+D2ONaOD+HOD\text{NaOH} + \text{D}_2\text{O} \leftrightarrow \text{NaOD} + \text{HOD}

The extent of deuteration depends on:

  • Temperature : Elevated temperatures (50–80°C) accelerate exchange kinetics but risk D₂O evaporation losses.

  • Molar excess of D₂O : A 10:1 D₂O:NaOH ratio shifts equilibrium toward NaOD, achieving ~80% deuteration after 24 hours.

Limitations and Mitigation Strategies

This method’s primary drawback is incomplete deuteration due to equilibrium limitations. Cascaded reaction systems with continuous D₂O replenishment and molecular sieves to remove HOD improve deuteration to >95%. However, such systems increase complexity and cost compared to direct synthesis routes.

Industrial-Scale Production and Quality Control

Commercial NaOD production (e.g., 40% solutions in D₂O) adheres to pharmacopeial standards for ionic purity and isotopic enrichment. Key quality metrics include:

ParameterSpecificationAnalytical Method
Deuteration rate≥99.5%NMR spectroscopy
Anionic impurities (Cl⁻)≤0.1 ppmIon chromatography
NaOD concentration40 ±1% w/wGravimetric titration

Neutralization-ion chromatography, as detailed by JSTAGE , enables detection of trace anions (Cl⁻, SO₄²⁻) at sub-ppm levels, critical for electronics-grade NaOD.

Chemical Reactions Analysis

Acid-Base Reactions

NaOD participates in neutralization reactions with acids, generating deuterated water (D₂O) and corresponding salts. For example:

NaOD+DClNaCl+D2O\text{NaOD}+\text{DCl}\rightarrow \text{NaCl}+\text{D}_2\text{O}

This reaction is analogous to NaOH’s behavior but replaces protons with deuterons.

Reactivity with Metal Ions

NaOD precipitates metal hydroxides when reacted with solutions containing cations like Al³⁺, Fe³⁺, and Cu²⁺. These reactions parallel NaOH’s behavior but may exhibit slower kinetics due to deuterium’s higher mass .

Metal IonReaction with NaODProduct Characteristics
Al³⁺Al3++3ODAl OD 3\text{Al}^{3+}+3\text{OD}^-\rightarrow \text{Al OD }_3White precipitate, dissolves in excess NaOD to form  Al OD 4 \text{ Al OD 4 }^-
Cu²⁺Cu2++2ODCu OD 2\text{Cu}^{2+}+2\text{OD}^-\rightarrow \text{Cu OD }_2Blue precipitate
Fe³⁺Fe3++3ODFe OD 3\text{Fe}^{3+}+3\text{OD}^-\rightarrow \text{Fe OD }_3Orange-brown precipitate

Deuterium Exchange Reactions

NaOD is widely used to introduce deuterium into organic molecules. Notable examples include:

Reaction with Chloral Hydrate

NaOD reacts with chloral hydrate (CCl3CH OH 2\text{CCl}_3\text{CH OH }_2) to produce deuterated chloroform (CDCl3\text{CDCl}_3):

CCl3CH OH 2+NaODCDCl3+NaOCO2D+D2O\text{CCl}_3\text{CH OH }_2+\text{NaOD}\rightarrow \text{CDCl}_3+\text{NaOCO}_2\text{D}+\text{D}_2\text{O}

This reaction exploits NaOD’s ability to replace hydroxyl protons with deuterium .

Deuteration of Amines

Reaction with NN-nitrosodimethylamine introduces deuterium into the methyl groups:

(CH3)2NNO+NaOD(CD3)2NNO+HOD(\text{CH}_3)_2\text{NNO}+\text{NaOD}\rightarrow (\text{CD}_3)_2\text{NNO}+\text{HOD}

This isotopic labeling is critical in NMR spectroscopy and mechanistic studies .

Pharmaceutical Isotope Production

NaOD is used to synthesize deuterated drugs like deutetrabenazine, enhancing metabolic stability via kinetic isotope effects .

Comparative Reactivity with NaOH

While NaOD and NaOH share similar chemical behavior, key differences arise from deuterium’s mass:

PropertyNaOHNaOD
Solubility in D₂O 109 g/100 mL (20°C)Miscible
Neutralization Kinetics Faster proton transferSlower deuteron transfer
Isotopic Purity N/A≥99.5% D (typical)

Scientific Research Applications

NMR Spectroscopy

Sodium deuteroxide is widely utilized as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for the observation of chemical shifts without interference from protons, making it invaluable for studying molecular structures and dynamics.

  • Case Study: Hydrolysis of Creatine Ethyl Ester
    • In a study measuring the hydrolysis extent of creatine ethyl ester (CEE), this compound was employed as a solvent. The use of NaOD facilitated accurate NMR measurements by minimizing background signals from hydrogen atoms, thus enhancing the clarity of the spectral data .

Organic Synthesis

This compound serves as a reagent in various organic synthesis processes, particularly in the preparation of deuterated compounds. The incorporation of deuterium into organic molecules can significantly alter their physical and chemical properties.

  • Example: Synthesis of Zearalenone-d6
    • This compound is used in the synthesis of rac Zearalenone-d6, a deuterated derivative of the mycotoxin zearalenone. This modification aids in tracing metabolic pathways and understanding the compound's biological interactions .

Material Science

In material science, this compound has been applied to modify cellulose and other polymers. The treatment with NaOD can enhance the solubility and reactivity of cellulose, leading to improved processing techniques.

  • Study: Spectral Analysis of Cellulose
    • Research conducted on cellulose treated with this compound revealed significant changes in spectral properties. The treatment altered the crystalline structure of cellulose, which could lead to advancements in biopolymer applications .

Biochemical Applications

This compound has potential applications in biochemical research, particularly in studying enzyme mechanisms and metabolic processes.

  • Research Insight: Enzyme Kinetics
    • By utilizing NaOD in enzymatic reactions, researchers can trace the incorporation of deuterium into substrates, providing insights into reaction mechanisms and kinetics that are not possible with conventional hydrogen-based reagents .

Mechanism of Action

Sodium deuteroxide acts as a strong base, similar to sodium hydroxide. It dissociates in water to form sodium cations (Na⁺) and deuteroxide anions (OD⁻). The deuteroxide anion can participate in various chemical reactions, such as deprotonation of acids and nucleophilic substitution reactions. The presence of deuterium can influence reaction kinetics and mechanisms, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : NaOD
  • Molecular Weight : 41.00 g/mol (vs. 40.00 g/mol for NaOH)
  • Physical State : Colorless liquid
  • Density : 1.4600 g/mL (for 40% solution)
  • Deuterium Content : ≥99 atom % D
  • Applications :
    • Adjusting pD in NMR experiments to avoid proton interference
    • Synthesizing deuterated compounds (e.g., D-labeled carbohydrates, lipids)
    • Studying isotopic effects in reaction mechanisms (e.g., crystallization, hydrolysis)

Comparison with Similar Compounds

Sodium Deuteroxide vs. Sodium Hydroxide (NaOH)

Property This compound (NaOD) Sodium Hydroxide (NaOH)
Molecular Weight 41.00 g/mol 40.00 g/mol
Density (40% solution) 1.4600 g/mL ~1.43 g/mL
Isotopic Purity ≥99% D N/A (natural H abundance)
Primary Use NMR, deuterium labeling, isotopic studies General-purpose base, industrial processes
Reactivity Slower proton/deuterium exchange kinetics Faster proton transfer

Research Findings :

  • In isotopic substitution studies, replacing NaOH with NaOD reduced gibbsite solubility in alkaline solutions, suggesting deuterium affects ion diffusivity and oligomerization pathways .
  • NaOD achieved 100% yield in deuterium incorporation for synthesizing D-labeled diploptene, whereas NaOH would introduce undesired protons .

This compound vs. Potassium Deuteroxide (KOD)

Property This compound (NaOD) Potassium Deuteroxide (KOD)
Cation Na⁺ K⁺
Solubility in D₂O Fully miscible (40% solution) Highly soluble, but less commonly used
Applications Preferred in organic synthesis Rare; limited to niche K⁺-specific reactions

Research Findings :

  • NaOD is favored in organic synthesis due to sodium's lower interference in reaction byproducts compared to potassium .

This compound vs. Lithium Hydroxide (LiOH)

Property This compound (NaOD) Lithium Hydroxide (LiOH)
Cation Na⁺ Li⁺
Basicity (pKₐ) ~15.7 (similar to NaOH) ~13.8
Applications Deuterium labeling, NMR Battery electrolytes, CO₂ scrubbing

Key Difference :

  • LiOH is significantly weaker as a base, limiting its utility in high-pH deuterium labeling reactions where NaOD is required .

NMR Spectroscopy

NaOD is critical for adjusting pD in D₂O-based NMR buffers to eliminate proton signals. For example:

  • In protein NMR, NaOD maintained sample stability at pD 6.80 without introducing protonated contaminants .
  • Quantifying O-acetyl content in polysaccharides required NaOD to deacetylate samples while preserving deuterated solvent integrity .

Isotopic Labeling

  • NaOD enabled the synthesis of D₄-diploptene (90% yield) by facilitating deuterium exchange in borodeuteride reduction steps .
  • In prebiotic chemistry, NaOD preserved deuterated intermediates like hydroxymethanesulfonate, avoiding undesired protonation .

Alkaline Stability Testing

  • NaOD/D₂O solutions (1 M, 60°C) were used to evaluate the stability of poly(ether ether ketone) membranes, revealing degradation mechanisms via ^1H NMR .

Biological Activity

Sodium deuteroxide (NaOD) is an alkali metal hydroxide that is a deuterated form of sodium hydroxide. It has gained attention in various scientific fields, particularly in organic synthesis and biological research due to its unique isotopic properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

This compound is characterized by its strong basicity and ability to deprotonate compounds. The presence of deuterium (D) instead of hydrogen (H) can influence reaction kinetics and mechanisms, making it a valuable tool in studying reaction pathways and biological processes.

Biological Applications

  • Cellulose Modification : this compound has been employed to modify cellulose, enhancing its properties for various applications. Research indicates that treatment with this compound can lead to significant structural changes in cellulose, which may improve its reactivity and compatibility with other materials .
  • Isotope Effects in Enzymatic Reactions : The substitution of hydrogen with deuterium can alter the kinetics of enzymatic reactions. Studies have shown that this compound can be used to investigate enzyme mechanisms by providing insights into hydrogen transfer processes within biological systems. The kinetic isotope effect (KIE) observed in these reactions can reveal information about transition states and reaction pathways .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit varying degrees of antimicrobial activity. Its alkaline nature allows it to disrupt cellular membranes and metabolic processes in microorganisms. However, detailed studies are required to quantify its effectiveness against specific bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • pH Alteration : As a strong base, this compound significantly increases the pH of solutions, which can affect cellular processes such as enzyme activity and membrane integrity.
  • Deuteration Effects : The incorporation of deuterium into biological molecules can alter their stability and reactivity, potentially leading to different biological outcomes compared to their non-deuterated counterparts.
  • Hydroxide Ion Activity : The hydroxide ions produced by this compound can react with various biomolecules, leading to hydrolysis or other chemical modifications that affect biological activity.

Case Study 1: Enzymatic Reaction Kinetics

In a study investigating the effect of this compound on enzyme kinetics, researchers found that the substitution of hydrogen with deuterium resulted in a measurable change in reaction rates for specific enzymes involved in metabolic pathways. The KIE observed indicated that the rate-limiting step involved hydrogen transfer, highlighting the utility of this compound in mechanistic studies .

Case Study 2: Cellulose Treatment

Another study focused on the treatment of cellulose with this compound, revealing significant changes in its crystallinity and reactivity. This modification enhanced the cellulose's ability to interact with other compounds, suggesting potential applications in biocomposite materials .

Research Findings Summary

Study FocusKey FindingsImplications
Enzymatic ReactionsAltered kinetics due to KIE when using NaODInsights into enzyme mechanisms
Cellulose ModificationIncreased reactivity and structural changesEnhanced material properties
Antimicrobial ActivityPotential disruption of microbial membranesNeed for further quantitative studies

Q & A

Q. How should sodium deuteroxide solutions be prepared and standardized for deuterium labeling experiments?

this compound (NaOD) solutions (e.g., 30–40 wt.% in D₂O) are typically prepared by dissolving NaOD pellets in deuterated water (D₂O) under inert conditions to minimize proton exchange. Standardization involves titration with potassium hydrogen phthalate (KHP) in D₂O, using a deuterated indicator (e.g., phenolphthalein-d₁₀), to determine the exact molarity. Ensure all glassware is oven-dried and purged with nitrogen to avoid contamination .

Q. What precautions are necessary for storing this compound to maintain isotopic purity?

NaOD solutions must be stored in airtight, chemically resistant containers (e.g., PTFE-lined caps) at 2–8°C. Prolonged exposure to atmospheric moisture or CO₂ can lead to decomposition into NaOH or sodium carbonate, compromising isotopic integrity. Regular NMR analysis (e.g., monitoring D₂O vs. H₂O peaks) is recommended to verify purity .

Q. How is this compound used in deuterium incorporation studies for organic synthesis?

NaOD facilitates base-catalyzed deuterium exchange in compounds with acidic protons (e.g., α-hydrogens in ketones). For example, in Wittig reactions, NaOD promotes deuterium exchange in phosphonium ylides, enabling the synthesis of deuterated alkenes with >95% isotopic incorporation. Reaction conditions (time, temperature, and molar equivalents) must be optimized to balance exchange efficiency and byproduct formation .

Advanced Research Questions

Q. How can deuterium exchange efficiency be optimized in complex reaction systems?

Efficiency depends on reaction kinetics and solvent effects. For example:

  • In Wittig reactions , stirring NaOD with methyl triphenylphosphonium bromide in D₂O for 4 hours maximizes ylide deuteration while minimizing degradation .
  • In N-oxide proton exchange , NaOD’s basicity accelerates β-proton exchange in picoline N-oxides, but excessive base concentrations may induce side reactions. Kinetic studies using NMR or mass spectrometry are critical for optimization .

Q. What analytical challenges arise when quantifying deuterium incorporation in NaOD-mediated reactions?

Key challenges include:

  • Isotopic interference : Residual protons in NaOD/D₂O can skew results. Use ¹H-decoupled ²H NMR or LC-MS with isotopic resolution to distinguish D/H ratios .
  • Solvent suppression : In NMR, residual HOD peaks can overlap analyte signals. Pre-saturation or gradient-shifted pulse sequences improve data quality .

Q. How does this compound influence reaction mechanisms in comparison to NaOH?

NaOD’s deuterium isotope effects alter reaction kinetics and equilibria. For example:

  • In CO formation from volatile anesthetics , NaOD slows proton abstraction rates compared to NaOH, revealing mechanistic details via kinetic isotope effects (KIE). Rate differences are quantified using gas chromatography or infrared spectroscopy .
  • In base-catalyzed ester hydrolysis , D₂O/NaOD systems exhibit lower reaction rates due to stronger O-D bonds, providing insights into transition-state proton transfer .

Q. What methods validate the purity and isotopic composition of commercial NaOD solutions?

  • Karl Fischer titration : Measures residual H₂O in D₂O-based solutions .
  • Isotope ratio mass spectrometry (IRMS) : Quantifies 99.5–99.9% D atom% in NaOD .
  • ¹H/²H NMR : Detects proton contamination (e.g., HOD at ~4.7 ppm) and verifies D₂O as the solvent .

Contradictions and Open Questions

Q. Why do conflicting reports exist on NaOD’s stability in long-term storage?

Discrepancies arise from variations in container materials and storage conditions. Glass containers may leach alkali ions, while plasticizers in polymer containers can react with NaOD. Recent studies recommend PTFE containers with periodic NMR validation .

Q. How do solvent deuteration levels impact reaction outcomes in NaOD-mediated syntheses?

While D₂O is standard, mixed solvents (e.g., CD₃CN/D₂O) can enhance solubility of hydrophobic substrates but may introduce proton contamination. Systematic studies comparing solvent deuteration levels (e.g., 99% vs. 99.9% D) are limited but critical for reproducibility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium deuteroxide

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